molecular formula C7H8N3+ B372795 3-Cyano-1-ethylpyrazin-1-ium

3-Cyano-1-ethylpyrazin-1-ium

Cat. No.: B372795
M. Wt: 134.16g/mol
InChI Key: ILVSAEITFKFBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-1-ethylpyrazin-1-ium is a pyrazinium derivative characterized by a positively charged pyrazine ring substituted with a cyano (-CN) group at the 3-position and an ethyl (-C₂H₅) group at the 1-position. Pyrazinium salts are nitrogen-containing heterocycles with applications in organic synthesis, coordination chemistry, and materials science. The cyano group confers electron-withdrawing properties, which can influence the compound’s reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C7H8N3+

Molecular Weight

134.16g/mol

IUPAC Name

4-ethylpyrazin-4-ium-2-carbonitrile

InChI

InChI=1S/C7H8N3/c1-2-10-4-3-9-7(5-8)6-10/h3-4,6H,2H2,1H3/q+1

InChI Key

ILVSAEITFKFBGQ-UHFFFAOYSA-N

SMILES

CC[N+]1=CC(=NC=C1)C#N

Canonical SMILES

CC[N+]1=CC(=NC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and derivatives of pyrazinium salts to infer properties of 3-Cyano-1-ethylpyrazin-1-ium.

Substituent Effects and Electronic Properties

  • 3-Amino-1-methylpyrazin-1-ium iodide (): Substituents: Amino (-NH₂) at 3-position, methyl (-CH₃) at 1-position. Electronic effects: The amino group is electron-donating, increasing electron density on the pyrazinium ring. Crystal Monoclinic system (space group P2₁/n), with lattice parameters a = 6.9759 Å, b = 13.2966 Å, c = 8.3668 Å .
  • 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one (): Substituents: A fused pyrazolo-pyrazine core with aminoethyl and ethanone groups. Electronic effects: The aminoethyl group introduces basicity, while the ethanone moiety adds polarity. Compared to 3-Cyano-1-ethylpyrazin-1-ium, this compound’s fused-ring system likely enhances π-π stacking interactions but reduces solubility in nonpolar solvents .

Physicochemical Properties

Property 3-Cyano-1-ethylpyrazin-1-ium (Inferred) 3-Amino-1-methylpyrazin-1-ium iodide 1-{3-[1-(2-Aminoethyl)-pyrazolo-pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one
Molecular Weight (g/mol) ~195–210 (estimated) 237.04 314.37 (calculated)
Hydrogen Bond Acceptors 3 (CN, ring N) 3 (NH₂, ring N) 5
Hydrogen Bond Donors 0 2 (NH₂⁺) 1
LogD (pH 5.5) ~0.8–1.5 (predicted) Not reported 1.30
Solubility Moderate in polar solvents High in polar solvents (iodide counterion) Low (complex structure)

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